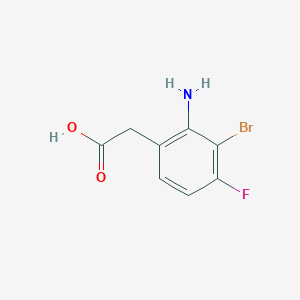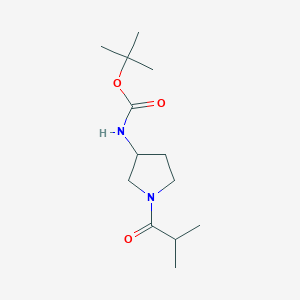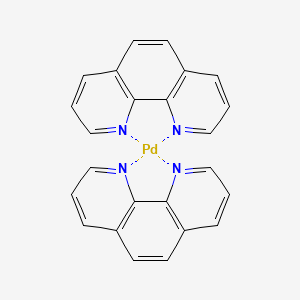
Palladium;1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate): is a coordination compound with the chemical formula C24H16F12N4P2Pd . It is a palladium complex where the metal center is coordinated by two 1,10-phenanthroline ligands and two hexafluorophosphate anions. This compound is known for its applications in catalysis and materials science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) typically involves the reaction of palladium(II) acetate with 1,10-phenanthroline in the presence of hexafluorophosphoric acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species .
Scientific Research Applications
Chemistry: In chemistry, Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is widely used as a catalyst in various organic reactions, including cross-coupling reactions and C-H activation .
Biology: The compound has been studied for its potential biological activities, including its ability to interact with DNA and proteins. It has shown promise in the development of new therapeutic agents .
Medicine: In medicine, research is ongoing to explore its potential as an anticancer agent due to its ability to form stable complexes with biomolecules .
Industry: Industrially, it is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in the production of complex organic molecules .
Mechanism of Action
The mechanism of action of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The 1,10-phenanthroline ligands stabilize the palladium center, allowing it to participate in catalytic cycles. The hexafluorophosphate anions help in maintaining the overall charge balance of the complex .
Comparison with Similar Compounds
Bis(2,2’-bipyridine)palladium(II) Bis(hexafluorophosphate): Similar in structure but uses 2,2’-bipyridine as the ligand.
Bis(1,10-phenanthroline)platinum(II) Bis(hexafluorophosphate): Platinum analog of the compound.
Bis(1,10-phenanthroline)nickel(II) Bis(hexafluorophosphate): Nickel analog of the compound.
Uniqueness: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is unique due to its specific coordination environment and the stability provided by the 1,10-phenanthroline ligands. This stability enhances its catalytic efficiency and makes it suitable for a wide range of applications in both academic and industrial settings .
Properties
Molecular Formula |
C24H16N4Pd |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
palladium;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H; |
InChI Key |
FIBQOEPNFDCQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


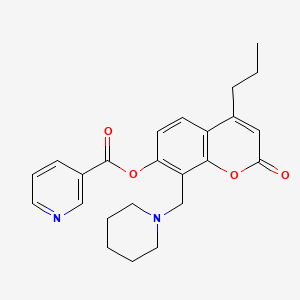
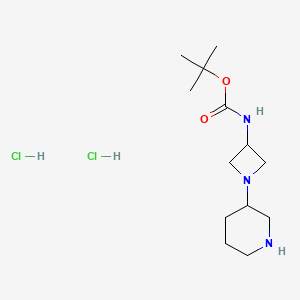
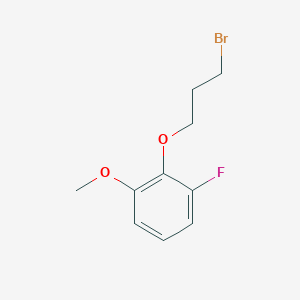
![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)
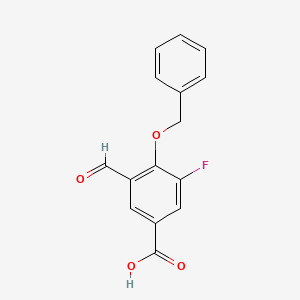
![Iron, dichloro[2,6-dimethyl-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]-, (SP-5-13)-](/img/structure/B14775758.png)
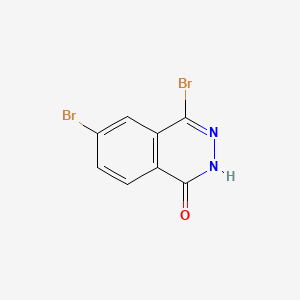
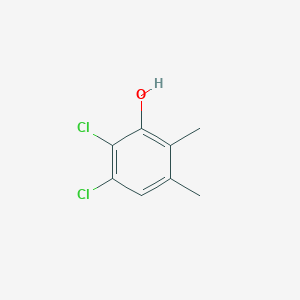
![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
